![molecular formula C25H27N3O2S B1472543 Brexpiprazole D8 CAS No. 1427049-19-1](/img/structure/B1472543.png)
Brexpiprazole D8
Overview
Description
Brexpiprazole D8 is an internal standard for the quantification of brexpiprazole . It is a serotonin (5-HT) and dopamine receptor modulator with high affinity for 5-HT 1A and 5-HT 2A serotonin, dopamine D 2L, and α 1B -, and α 2C -adrenergic receptors . It acts as a partial agonist of 5-HT 1A, D 2L, and D 3 receptors and an antagonist of 5-HT 2A, 5-HT 2B, as well as α 1B - and α 2C -adrenergic receptors .
Synthesis Analysis
The synthesis of Brexpiprazole D8 involves deuterium labeling of brexpiprazole . This can be done by a deuterated reagent under appropriate reaction conditions to replace the hydrogen atom in the brexpiprazole .
Molecular Structure Analysis
Brexpiprazole D8 has a molecular formula of C25H19D8N3O2S and a formula weight of 441.6 . It is a solid and soluble in DMSO .
Chemical Reactions Analysis
Brexpiprazole D8 is intended for use as an internal standard for the quantification of brexpiprazole by GC- or LC-MS . It has high affinity for 5-HT 1A and 5-HT 2A serotonin, dopamine D 2L, and α 1B -, and α 2C -adrenergic receptors .
Physical And Chemical Properties Analysis
Brexpiprazole D8 is a solid with a molecular formula of C25H19D8N3O2S and a formula weight of 441.6 . It is soluble in DMSO .
Scientific Research Applications
Pharmacological Research
“Brexpiprazole-d8” is used in pharmacological studies to understand its mechanism of action as a partial agonist at 5-HT1A and dopamine receptors, and as an antagonist at 5-HT2A receptors. This helps in exploring its therapeutic potential and drug interactions .
Analytical Method Development
Researchers use “Brexpiprazole-d8” in developing and validating analytical methods like RP-HPLC for quantifying Brexpiprazole in pharmaceutical formulations, ensuring the accuracy and robustness of these methods .
Drug–Food Interaction Studies
The compound can be used to study potential drug–food interactions, which is crucial for understanding how different foods can affect the drug’s absorption and metabolism .
Clinical Effectiveness Studies
It may also be used in clinical research to evaluate the effectiveness of Brexpiprazole across various diagnostic groups, such as those with major depressive disorders or schizophrenia .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Brexpiprazole D8, also known as Brexpiprazole, is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also has a high affinity for serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors , as well as norepinephrine, histamine H1, and muscarinic M1 receptors . These receptors have been implicated in psychiatric conditions such as schizophrenia and depression .
Mode of Action
Brexpiprazole D8 interacts with its targets by acting as a partial agonist at the 5-HT1A and dopamine D2 receptors, and as a potent antagonist at the 5-HT2A receptors . Compared to aripiprazole, another antipsychotic drug, brexpiprazole D8 has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor . It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors .
Pharmacokinetics
For the parent compound brexpiprazole, after multiple once-daily administrations, the terminal elimination half-lives of brexpiprazole and its major metabolite, dm-3411, were 91 hours and 86 hours, respectively . More research is needed to determine the specific ADME properties of Brexpiprazole D8.
Result of Action
The molecular and cellular effects of Brexpiprazole D8’s action include robust declines in cellular ATP and viability due to its inhibition of respiratory complex I . This results in mitochondrial toxicity, with greater bioenergetic inhibition observed in ventral midbrain neurons than forebrain neurons .
properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIAIYBUSXZPLP-DHNBGMNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C5C=CSC5=CC=C4)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brexpiprazole-d8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.